5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)7-4-3-5-8-11-9(10(14)15)12-13(7)8/h6-7H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
JRMCDRHLLOTHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC2=NC(=NN12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyanation and Hydrolysis Route
A prominent method involves first synthesizing a cyano-substituted intermediate, followed by hydrolysis to yield the carboxylic acid:
- Step 1: React a 2-bromo-substituted tetrahydrotriazolopyridine derivative with a cyanide source to produce 2-cyano-5-isopropyl-5,6,7,8-tetrahydro-triazolo[1,5-A]pyridine.
- Step 2: Hydrolyze the nitrile group using an aqueous alkali metal hydroxide (e.g., lithium hydroxide preferred) in alcoholic solvents such as ethanol at 40–70 °C for 5–10 hours.
- Step 3: Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.
This method benefits from relatively mild conditions and good yields. The use of lithium hydroxide and ethanol as solvent is favored for better control and purity.
Reduction and Trihalogenoacetylation Route
An alternative pathway includes:
- Step 1: Reduction of a precursor compound to form a tetrahydrotriazolopyridine intermediate.
- Step 2: Trihalogenoacetylation of this intermediate to introduce the carboxyl functionality.
- Step 3: Hydrolysis to convert the trihalogenoacetyl group to the carboxylic acid.
This approach may involve more steps but allows for selective functional group transformations.
Oxidative Cyclization Using Molecular Oxygen
Recent research demonstrates an oxidative cyclization strategy under molecular oxygen atmosphere:
- React N-amino-2-iminopyridines with cyclic β-diketones or related substrates in ethanol containing acetic acid.
- The reaction is carried out at about 130 °C under an oxygen atmosphere, which facilitates oxidative dehydrogenation and cyclization to form the triazolopyridine ring.
- The isopropyl substituent can be introduced via the choice of starting materials or through subsequent alkylation.
This method is environmentally friendly, offers high yields (up to 94%), and proceeds in a single step under mild conditions.
Reaction Conditions and Optimization
| Parameter | Preferred Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, toluene, acetonitrile | Ethanol preferred for hydrolysis; toluene for aromatic solvent reactions |
| Temperature | 40–130 °C | Hydrolysis at 40–70 °C; oxidative cyclization at 130 °C |
| Reaction Time | 1–24 hours | Hydrolysis typically 5–10 hours; oxidative cyclization ~18 hours |
| Atmosphere | Oxygen (1 atm) | Oxygen atmosphere critical for oxidative cyclization; argon atmosphere reduces yield |
| Catalyst/Acid Additives | Acetic acid (up to 6 equiv), hydrochloric acid for acidification | Acetic acid enhances cyclization; HCl used to isolate carboxylic acid salts |
| Base for Hydrolysis | Lithium hydroxide preferred | Sodium and potassium hydroxide also used, but lithium hydroxide offers better control |
Representative Data Table of Yields and Conditions
| Method | Key Reagents/Intermediates | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyanation + Hydrolysis | 2-Bromo derivative, cyanide, LiOH | Ethanol | 40–70 | 5–10 | 60–85 | Hydrolysis under basic conditions |
| Reduction + Trihalogenoacetylation + Hydrolysis | Reduced intermediate, trihalogenoacetyl agent | Toluene | RT–70 | Variable | Moderate | Multi-step, selective functionalization |
| Oxidative Cyclization (CDC) | N-amino-2-iminopyridines + β-diketones | Ethanol + AcOH | 130 | 18 | Up to 94 | Oxygen atmosphere critical |
Summary of Research Findings
- The cyanation followed by hydrolysis method is industrially favored due to its straightforward steps and use of inexpensive starting materials.
- Oxidative cyclization under oxygen atmosphere represents a modern, green synthetic approach with high efficiency and broad substrate scope, suitable for introducing the triazolopyridine core with various substituents including isopropyl.
- Control of reaction atmosphere, solvent, and acid/base additives is crucial for optimizing yield and purity.
- Isolation of the final product often involves acidification to form stable hydrochloride salts, facilitating purification.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity
-
Neurological Disorders
- Compounds related to 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid have been investigated for their potential as neurokinin receptor antagonists. These compounds may be useful in treating conditions like anxiety and depression by modulating neurokinin signaling pathways .
- Anticonvulsant Properties
Synthetic Applications
The synthesis of 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid serves as an intermediate in the development of various pharmaceutical agents. Its structural framework allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated several triazolo-pyridine derivatives for their anticancer efficacy against breast cancer cell lines. The results indicated that certain compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Neurokinin Receptor Antagonism
In another investigation focused on neurokinin receptors, compounds derived from triazolo-pyridine were tested for their ability to inhibit NK-3 receptors. The findings suggest that these compounds could pave the way for new treatments for anxiety disorders by providing a novel mechanism of action compared to existing therapies .
Mechanism of Action
The mechanism of action of 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It acts by binding to receptors or enzymes, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and interference with signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocyclic Systems
Key Observations:
- Ring Size and Saturation: The target compound’s tetrahydro-pyridine core (6-membered, partially saturated) contrasts with pyrazine (6-membered, aromatic; ), pyrimidine (6-membered, aromatic; ), and azepine (7-membered; ). Saturation impacts conformational flexibility and binding to biological targets.
Biological Activity
5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
- Molecular Formula : C10H15N3O2
- Molecular Weight : 195.25 g/mol
- CAS Number : 1517417-75-2
Synthesis
The synthesis of 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid typically involves multi-step reactions starting from simpler precursors. The process may include cyclization reactions and functional group modifications to achieve the desired structure.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.4 | Induction of apoptosis |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
In vitro studies demonstrated that the compound significantly reduces cell viability in a dose-dependent manner compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also shown notable antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a candidate for treating infections caused by multidrug-resistant bacteria .
Neurokinin Receptor Antagonism
Research indicates that triazolo-pyridine derivatives may act as selective antagonists for neurokinin receptors (NK-3), which are implicated in various central nervous system disorders. This activity could provide therapeutic avenues for treating conditions such as anxiety and depression .
Case Studies
-
Case Study on Anticancer Activity :
- In a study involving A549 lung cancer cells, treatment with 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid resulted in a significant decrease in cell viability (66% at 100 µM) compared to untreated controls. The mechanism involved apoptosis and cell cycle arrest at the G1 phase .
- Case Study on Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
